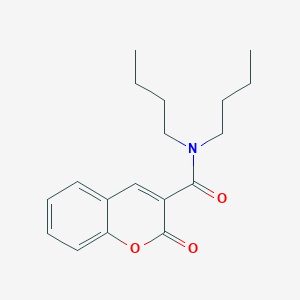

N,N-dibutyl-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step reactions that can include the formation of stable fused dienolates, leading to diverse chromene structures. For example, a novel one-pot three-step method has been developed for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, highlighting the versatility of chromene synthesis techniques (Vodolazhenko et al., 2012).

Molecular Structure Analysis

The molecular structure of chromene derivatives has been a subject of interest, with studies on their crystal structures revealing planar molecules and various conformations. For instance, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides showed essentially planar molecules with anti conformations with respect to the C-N rotamer of the amide (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, forming novel compounds with potential biological activities. One study demonstrated the reaction of 2-oxo-2H-chromene-3-carboxamide with carbon disulfide, leading to a series of manipulations and the synthesis of new azole systems, indicating the chemical versatility of chromene compounds (Azab et al., 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, including solvatochromism and crystallography, have been explored to understand their behavior in different environments. A study on the solvent-free synthesis of 4H-chromene-3-carboxamide derivatives underlined the impact of synthesis conditions on their physical properties, such as solvatochromic behaviors (Chitreddy & Shanmugam, 2017).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including their reactivity and interactions with other molecules, are critical for their applications. For example, the addition of isocyanides to 2H-chromene acetals catalyzed by bismuth triflate (Bi(OTf)3) showcases the reactivity of chromene compounds and their potential for creating multifunctional molecular scaffolds (Lyu et al., 2016).

Scientific Research Applications

Novel Synthesis Approaches

A novel one-pot, three-step method was developed for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, showcasing the potential of N,N-dibutyl-2-oxo-2H-chromene-3-carboxamide in the diversity-oriented synthesis of biologically active compounds. This method allowed for the rapid generation of a 55-compound library, demonstrating the versatility of this compound in medicinal chemistry and drug design (Vodolazhenko et al., 2012).

Antimicrobial Applications

Research into this compound derivatives has shown significant antimicrobial activity. For instance, the synthesis and pharmacological evaluation of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles, derived from 2-oxo-2H-chromene-3-carboxamide, displayed high antimicrobial activity, suggesting their potential use as antimicrobial agents (Azab et al., 2017).

Solvatochromism and Antibacterial Studies

A study on solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives revealed their solvatochromic properties and significant antibacterial activities against both Gram-positive and Gram-negative organisms. This underscores the chemical's potential in developing new antibacterial agents and materials with solvatochromic properties for sensor applications (Chitreddy & Shanmugam, 2017).

Alzheimer's Disease Treatment

A study on tacrine-4-oxo-4H-chromene hybrids, incorporating the this compound moiety, showed promising results as multifunctional agents for treating Alzheimer's disease. These hybrids exhibited potent inhibition of human acetyl- and butyrylcholinesterase, better than tacrine, and demonstrated antioxidant properties and potential to penetrate the CNS (Fernández-Bachiller et al., 2012).

Chemosensor Applications

This compound derivatives have been explored for their use in developing chemosensors. A study synthesized a novel fluorescence chemosensor based on this chemical framework, demonstrating its sensitivity and selectivity towards Cu2+ ions, indicating its potential application in environmental monitoring and biological research (Meng et al., 2018).

Future Directions

While specific future directions for “N,N-dibutyl-2-oxo-2H-chromene-3-carboxamide” are not available, similar compounds have shown potential in various applications. For instance, a new material that can remove synthetic dyes and trace metals simultaneously was prepared using a new coumarin derivative . Additionally, a series of coumarin-3-carboxamide analogues were synthesized and assessed for their ability to inhibit pancreatic lipase, showing potential for obesity treatment .

properties

IUPAC Name |

N,N-dibutyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-5-11-19(12-6-4-2)17(20)15-13-14-9-7-8-10-16(14)22-18(15)21/h7-10,13H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIPGUHEYZSEEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine](/img/structure/B5500041.png)

![{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5500060.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)

![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5500089.png)

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)